2-(Bromomethyl)-4-iodo-1-methylbenzene

Catalog No.
S893598
CAS No.
1261647-64-6
M.F
C8H8BrI
M. Wt
310.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-4-iodo-1-methylbenzene

CAS Number

1261647-64-6

Product Name

2-(Bromomethyl)-4-iodo-1-methylbenzene

IUPAC Name

2-(bromomethyl)-4-iodo-1-methylbenzene

Molecular Formula

C8H8BrI

Molecular Weight

310.96 g/mol

InChI

InChI=1S/C8H8BrI/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3

InChI Key

UVFIMIJFZPQJEO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)I)CBr

Canonical SMILES

CC1=C(C=C(C=C1)I)CBr

Synthesis of Block Copolymers

2-(Bromomethyl)-4-iodo-1-methylbenzene, with the chemical formula C8H8BrI, is a halogenated aromatic compound characterized by the presence of bromine and iodine substituents on a benzene ring. This compound features a bromomethyl group (-CH2Br) attached to the second carbon and an iodine atom at the fourth position relative to the methyl group (-CH3) at the first position of the benzene ring. Its molecular weight is approximately 296.93 g/mol, and it has a low gastrointestinal absorption rate, indicating limited bioavailability when ingested .

Due to the limited information on this specific compound, it is advisable to handle it with caution, assuming the following potential hazards:

  • Halogens: Bromine and iodine are halogens and can be irritating to the skin, eyes, and respiratory system.
  • Aromatic compound: Aromatic compounds can have various health effects depending on the specific structure. Handle with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
Typical of halogenated aromatic compounds, including:

  • Nucleophilic Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution, where nucleophiles can replace the bromine atom. This is facilitated by the electron-withdrawing nature of the iodine atom, which enhances the electrophilicity of the bromomethyl group.
  • Cross-Coupling Reactions: This compound can also be used in cross-coupling reactions, such as Suzuki or Heck reactions, where it acts as a coupling partner due to the reactivity of both halogens.
  • Electrophilic Aromatic Substitution: The methyl group on the aromatic ring can direct electrophiles to ortho and para positions, allowing for further functionalization of the aromatic system .

Several methods exist for synthesizing 2-(Bromomethyl)-4-iodo-1-methylbenzene:

  • Direct Halogenation: Starting from 4-iodo-1-methylbenzene, bromination can be achieved using bromine in the presence of a Lewis acid catalyst to facilitate the substitution reaction.
  • Bromomethylation: The compound can be synthesized through bromomethylation using formaldehyde and hydrobromic acid in an aromatic substitution reaction.
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling methods allows for the introduction of both bromine and iodine into specific positions on the aromatic ring .

2-(Bromomethyl)-4-iodo-1-methylbenzene serves several important applications:

  • Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals due to its ability to undergo further transformations.
  • Research Chemical: It is utilized in chemical research for developing new materials and studying reaction mechanisms involving halogenated compounds.
  • Agrochemicals: The compound may also find applications in developing agrochemicals, particularly pesticides and herbicides that require halogenated aromatic structures for activity .

Interaction studies involving 2-(Bromomethyl)-4-iodo-1-methylbenzene have primarily focused on its metabolic pathways and potential drug interactions. Its role as an inhibitor of cytochrome P450 enzymes highlights its importance in pharmacokinetics, particularly how it may affect the metabolism of co-administered drugs. These interactions necessitate careful consideration during drug formulation and therapy design to avoid adverse effects due to altered drug metabolism .

Several compounds share structural similarities with 2-(Bromomethyl)-4-iodo-1-methylbenzene. Here are some notable examples:

Compound NameCAS NumberSimilarityKey Features
2-Bromo-4-iodo-1-methylbenzene26670-89-30.85Similar structure but lacks bromomethyl group
4-Bromo-2-iodo-1-methylbenzene260558-15-40.85Different substitution pattern on benzene
2-Bromo-5-iodo-1,3-dimethylbenzene689260-53-50.84Contains additional methyl substituent
1-Bromo-2-iodo-3-methylbenzene869500-07-20.95Different position of bromine and iodine

Uniqueness

The uniqueness of 2-(Bromomethyl)-4-iodo-1-methylbenzene lies in its specific combination of halogen substituents at defined positions on the benzene ring, which enhances its reactivity and potential applications in medicinal chemistry compared to similar compounds that may lack one or both halogens or have different substituent patterns .

XLogP3

3.5

Dates

Modify: 2023-08-16

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